molecular formula C19H16ClN3O2 B2436115 N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1052621-00-7

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2436115
CAS No.: 1052621-00-7
M. Wt: 353.81
InChI Key: XUEIYWVBTDSLSR-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a pyrazole ring

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-2-23-17(10-11-21-23)19(25)22-16-9-8-14(20)12-15(16)18(24)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEIYWVBTDSLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The benzoyl group can participate in condensation reactions with amines to form amides.

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is characterized by the following molecular formula:

  • Molecular Formula: C22H17ClN2O
  • Molecular Weight: 360.8 g/mol

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : A series of studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant efficacy in reducing edema in animal models, comparable to established anti-inflammatory drugs like diclofenac sodium .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research has indicated that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups within the pyrazole structure enhances this activity .
  • Anticancer Potential : Recent studies have explored the anticancer properties of pyrazole derivatives. For example, certain compounds have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis, suggesting potential for development as anticancer agents .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

StudyFindings
Selvam et al. (2014)Synthesized a series of pyrazole derivatives exhibiting anti-inflammatory activity comparable to diclofenac sodium .
Gökhan-Kelekçi et al. (2014)Developed novel pyrazole derivatives as monoamine oxidase B inhibitors, showing significant biological activity .
Chovatia et al. (2014)Investigated the antimicrobial properties against multiple strains, with some compounds showing promising results .
Zheng et al. (2024)Reported on the growth inhibition of A549 cells by pyrazole derivatives, indicating potential for cancer therapy .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to facilitate cyclization.
  • Functionalization : Introducing various substituents to enhance biological activity.
  • Purification : Employing chromatographic techniques to isolate pure compounds for testing.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease progression .

Comparison with Similar Compounds

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other benzamide derivatives such as N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide and N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C18H17ClN2O2
  • Molecular Weight : 344.79 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in inflammation and cancer cell proliferation. Notably, it has been studied for its effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound show promising anti-inflammatory properties. For instance, derivatives have been tested for their COX-1 and COX-2 inhibitory activities:

CompoundCOX-2 Inhibition (%)Selectivity Index
Compound A65%8.22
Compound B71%9.31
This compoundTBDTBD

The selectivity index indicates the preference of the compound for inhibiting COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects typically associated with non-selective NSAIDs.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies report significant cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)
MCF7 (Breast)3.79
SF268 (Brain)12.50
NCI-H460 (Lung)42.30

These results suggest that the compound may be particularly effective against breast cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

Study 1: Anti-inflammatory Effects in Animal Models

In a study using carrageenan-induced paw edema in rats, this compound demonstrated significant reductions in paw swelling compared to control groups. Histopathological evaluations indicated minimal tissue damage, supporting its safety profile.

Study 2: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in MCF7 cells through caspase activation pathways, highlighting its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are recommended for N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, and how can intermediate purity be optimized?

Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, acylation, and functional group modifications. For example, analogous compounds like 1,5-diarylpyrazole derivatives are synthesized via cyclocondensation of precursors such as ethyl acetoacetate with phenylhydrazine, followed by coupling with chlorophenyl or benzoyl groups . Key steps include:

  • Intermediate Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates.
  • Reaction Optimization : Control temperature (e.g., 60–120°C) and stoichiometry to minimize side products. For instance, phosphorous oxychloride (POCl₃) is effective in cyclization reactions .
  • Characterization : Validate intermediates via TLC, NMR, and mass spectrometry to ensure purity before proceeding .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, split peaks in ¹H NMR indicate para-substituted chlorophenyl groups .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., intramolecular N–H···O bonds), and packing interactions (e.g., C–H···π or Cl···Cl contacts) .
  • LC-MS/UV : Detects degradation products and monitors stability (e.g., reversible equilibrium between nordiazepam and its carboxamide derivative under acidic conditions) .

Advanced: How does pH influence the compound’s stability and degradation pathways?

Answer:
Acidic conditions (pH < 4) can trigger reversible degradation. For example, nordiazepam analogs undergo hydrolysis to form intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, which can revert to the parent compound under neutral conditions . Key findings:

  • Degradation Mechanism : LC-MS (m/z 289.0 [M+H]⁺) and NMR confirm the intermediate’s formation. The equilibrium ratio (nordiazepam:degradant = 0.75) shifts during evaporation due to solvent removal .
  • Methodological Insight : Use buffered solutions (pH 3–7) for stability studies. Monitor via reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthesized standards .

Advanced: What molecular interactions stabilize the compound’s crystal structure, and how do they affect physicochemical properties?

Answer:
X-ray studies of related compounds reveal:

  • Hydrogen Bonding : Intramolecular N–H···O bonds between the amide hydrogen and benzoyl oxygen stabilize planar conformations .
  • Packing Interactions : C–H···O contacts form centrosymmetric dimers, while Cl···Cl van der Waals interactions (3.45 Å) contribute to lattice stability .
  • Impact on Solubility : Strong intermolecular forces reduce aqueous solubility but enhance thermal stability (melting points > 200°C). Mitigate via co-crystallization with hydrophilic excipients .

Advanced: How can computational modeling predict the compound’s receptor-binding affinity and selectivity?

Answer:
Molecular docking and homology modeling are critical for studying cannabinoid receptor (CB1) interactions:

  • Binding Site Analysis : Pyrazole derivatives like SR141716A bind CB1 via aromatic stacking (F3.36/W6.48 residues) and hydrogen bonding (K3.28 residue). Mutagenesis studies (K3.28A) confirm the role of these interactions in inverse agonism .
  • Thermodynamic Cycles : Compare wild-type and mutant receptor affinities to quantify residue contributions. For example, replacing the pyrazole 5-aryl group with alkynylthiophene bioisosteres retains potency (IC₅₀ < 10 nM) while improving selectivity (CB1/CB2 > 100-fold) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with radioligand displacement assays (e.g., [³H]SR141716A) .

Advanced: How do structural modifications at the pyrazole 5-position affect pharmacological activity?

Answer:
Bioisosteric replacement studies demonstrate:

  • Alkynylthiophene Derivatives : Replacing the 5-aryl group with 5-alkynyl-2-thienyl moieties maintains CB1 antagonism (Ki = 2.1 nM) and enhances metabolic stability .
  • SAR Insights : Hydrophobic substituents (e.g., chlorophenyl) occupy a flat crevice in the CB1 binding site, while polar groups reduce membrane permeability .
  • Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling, then evaluate using in vitro cAMP assays and diet-induced obese mouse models for efficacy .

Advanced: What strategies resolve contradictions in experimental data regarding reversible vs. irreversible degradation?

Answer:
Contradictions arise from solvent evaporation or pH shifts altering equilibrium states. For example:

  • Case Study : In acidic aqueous solution, nordiazepam reversibly forms N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. However, SPE extraction shifts equilibrium back to nordiazepam, reducing degradant levels .
  • Resolution : Use non-destructive analytical methods (e.g., LC-MS with minimal sample preparation) and control solvent conditions rigorously. Replicate experiments at multiple pH levels (3.0, 5.0, 7.4) to map degradation kinetics .

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